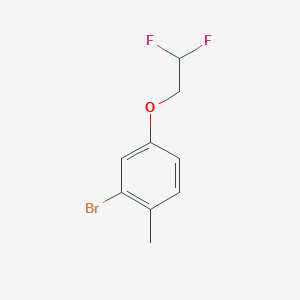![molecular formula C14H10ClF5N2O3S B1415283 N-(2-{[3-chloro-5-(trifluorométhyl)pyridin-2-yl]oxy}éthyl)-2,6-difluorobenzène-1-sulfonamide CAS No. 1092344-14-3](/img/structure/B1415283.png)
N-(2-{[3-chloro-5-(trifluorométhyl)pyridin-2-yl]oxy}éthyl)-2,6-difluorobenzène-1-sulfonamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Applications pharmaceutiques
Ce composé fait partie d'un groupe de médicaments qui contiennent le groupe trifluorométhyle (TFM, -CF3) . Ces médicaments ont été approuvés par la FDA au cours des 20 dernières années . La présence du groupe trifluorométhyle dans ces médicaments s'est avérée présenter de nombreuses activités pharmacologiques .
Mécanisme D'action
Target of Action
The compound contains a pyridine group and a trifluoromethyl group . These groups are often found in biologically active molecules, suggesting that this compound might interact with biological targets.
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific targets. For example, compounds with a trifluoromethyl group are often involved in redox reactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the biological system in which it is present. The trifluoromethyl group can often enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the spatial configuration of the carbon atoms connected to the pyridine group plays an important role in the fungicidal activity of the compound .
Analyse Biochimique
Biochemical Properties
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenesulfonamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with succinate dehydrogenase, an enzyme present in the mitochondrial respiratory chain. This compound acts as a succinate dehydrogenase inhibitor, disrupting the normal function of the enzyme and affecting the mitochondrial respiratory chain . Additionally, it interacts with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenesulfonamide has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of succinate dehydrogenase leads to disruptions in the mitochondrial respiratory chain, resulting in altered cellular energy production and metabolism . Furthermore, it can impact cell signaling pathways, leading to changes in gene expression and cellular responses.
Molecular Mechanism
The molecular mechanism of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenesulfonamide involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of succinate dehydrogenase, inhibiting its activity and disrupting the mitochondrial respiratory chain . This inhibition leads to a decrease in cellular energy production and affects various metabolic pathways. Additionally, the compound may influence gene expression by altering transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenesulfonamide can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical properties and cellular effects . Long-term exposure to the compound can result in sustained inhibition of succinate dehydrogenase and prolonged disruptions in cellular metabolism.
Dosage Effects in Animal Models
The effects of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenesulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. Studies have shown that high doses of the compound can result in severe inhibition of succinate dehydrogenase, leading to mitochondrial dysfunction and cellular damage . Additionally, threshold effects may be observed, where a certain dosage level is required to elicit a noticeable biochemical response.
Metabolic Pathways
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenesulfonamide is involved in various metabolic pathways, primarily through its interaction with succinate dehydrogenase. The compound’s inhibition of this enzyme affects the mitochondrial respiratory chain and disrupts normal metabolic flux . Additionally, it may interact with other enzymes and cofactors, influencing the levels of metabolites and altering metabolic pathways.
Transport and Distribution
The transport and distribution of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenesulfonamide within cells and tissues are crucial for its biochemical effects. The compound may be transported by specific transporters or binding proteins, affecting its localization and accumulation within cells . Additionally, its distribution within tissues can influence its overall biochemical properties and cellular effects.
Subcellular Localization
The subcellular localization of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenesulfonamide plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the mitochondria is particularly important for its inhibition of succinate dehydrogenase and its effects on the mitochondrial respiratory chain.
Propriétés
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl]-2,6-difluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF5N2O3S/c15-9-6-8(14(18,19)20)7-21-13(9)25-5-4-22-26(23,24)12-10(16)2-1-3-11(12)17/h1-3,6-7,22H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIRJYPYISKMJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCCOC2=C(C=C(C=N2)C(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF5N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



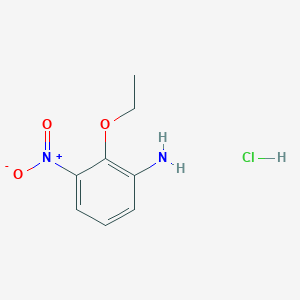

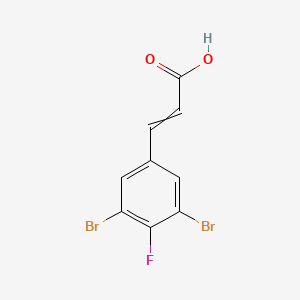

![(2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B1415210.png)
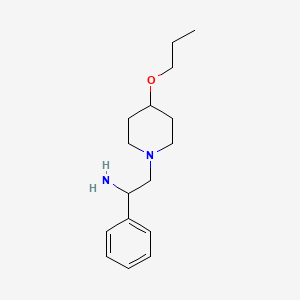

![1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride](/img/structure/B1415214.png)
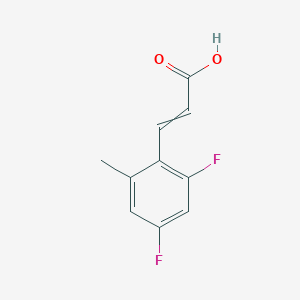

![[(2-Bromo-5-fluorophenyl)methyl]dimethylamine](/img/structure/B1415217.png)
methylamine](/img/structure/B1415220.png)

